1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-3-carboxylic acid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications due to its stability and reactivity. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions.
Attachment of the Fmoc Group: The Fmoc group is attached using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, methanol, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-3-carboxylic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group in peptide synthesis.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-3-carboxylic acid involves its ability to act as a protecting group. The Fmoc group protects amino groups during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the sequential synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-pyrrolidine-2-carboxylic acid: Similar structure but lacks the dimethyl groups.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid: Contains a fluorine atom, which alters its reactivity and properties.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid: Features a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-3-carboxylic acid is unique due to its specific combination of the Fmoc protecting group and the dimethyl-substituted pyrrolidine ring. This combination provides enhanced stability and reactivity, making it valuable in synthetic chemistry and various research applications.
Properties
CAS No. |
2138342-36-4 |
---|---|
Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 |
Purity |
95 |
Origin of Product |
United States |
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